
3-(4-bromophenyl)-1-(2-chlorophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-bromophenyl)-1-(2-chlorophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This pyrazole derivative is synthesized using a specific method that involves the reaction of various chemicals.
作用機序
The mechanism of action of 3-(4-bromophenyl)-1-(2-chlorophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole is not fully understood. However, it is believed to exert its biological activity through the modulation of specific molecular targets. The compound has been shown to inhibit the activity of specific enzymes and proteins, leading to the suppression of various cellular processes.
Biochemical and Physiological Effects:
3-(4-bromophenyl)-1-(2-chlorophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole exhibits significant biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, leading to the suppression of inflammation. Additionally, it has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. The compound has also been shown to exhibit antimicrobial activity, making it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
3-(4-bromophenyl)-1-(2-chlorophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole exhibits several advantages for lab experiments. The compound is relatively easy to synthesize, making it readily available for research. Additionally, the compound exhibits significant biological activity, making it a potential candidate for the development of new drugs. However, the compound also exhibits several limitations. The mechanism of action of the compound is not fully understood, making it difficult to optimize its activity. Additionally, the compound exhibits low solubility in water, making it challenging to use in certain experiments.
将来の方向性
There are several future directions for the research on 3-(4-bromophenyl)-1-(2-chlorophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole. One potential direction is the further optimization of the compound's biological activity. This could involve the synthesis of analogs of the compound with improved activity. Another potential direction is the development of new drugs based on the compound's activity. Additionally, the compound's potential applications in material science could be further explored, including its use in the synthesis of new materials with unique properties.
合成法
The synthesis of 3-(4-bromophenyl)-1-(2-chlorophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole involves the reaction of 4-bromoacetophenone, 2-chloroacetophenone, and 2-thiophenecarboxaldehyde in the presence of hydrazine hydrate. This reaction results in the formation of the desired pyrazole derivative. The reaction is carried out under specific conditions, including the use of a suitable solvent and temperature.
科学的研究の応用
3-(4-bromophenyl)-1-(2-chlorophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. The compound exhibits significant biological activity, making it a potential candidate for the development of new drugs. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, the compound has been used in the synthesis of various materials, including nanoparticles and polymers.
特性
IUPAC Name |
5-(4-bromophenyl)-2-(2-chlorophenyl)-3-thiophen-2-yl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrClN2S/c20-14-9-7-13(8-10-14)16-12-18(19-6-3-11-24-19)23(22-16)17-5-2-1-4-15(17)21/h1-11,18H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZUIQUGEROABU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C3=CC=CC=C3Cl)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)-2-(2-chlorophenyl)-3-thiophen-2-yl-3,4-dihydropyrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

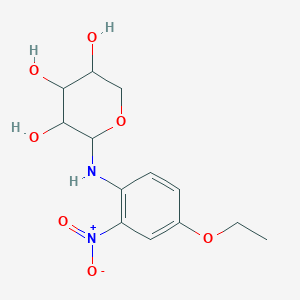
![5-(5-bromo-2-hydroxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5060172.png)
![2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5060178.png)
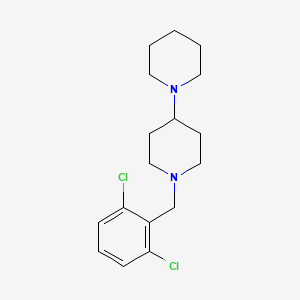
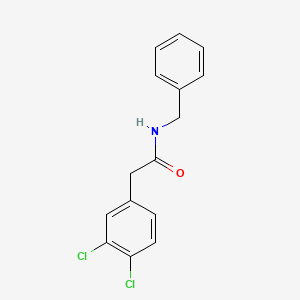
![2-{[2-(4-chloro-3-methylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B5060190.png)
![isopropyl 3-[1-(ethoxycarbonyl)propyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5060198.png)

![N-[4-(dimethylamino)benzyl]-N'-phenylurea](/img/structure/B5060211.png)

![2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5060221.png)
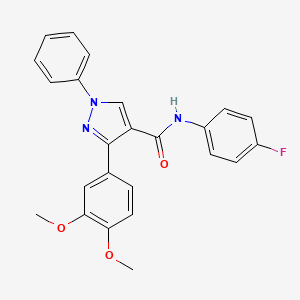
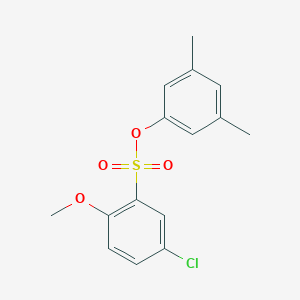
![2-fluoro-N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5060251.png)